molecular formula C20H19BrN2 B8046013 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

Cat. No.: B8046013
M. Wt: 367.3 g/mol
InChI Key: QQRHOHREGPLUKV-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole (CAS: 17403-05-3) is a brominated indole derivative featuring a benzyl-substituted tetrahydropyridine ring at position 3 of the indole scaffold. This compound is commercially available as a research reagent, with applications in drug discovery and medicinal chemistry, particularly in studies targeting neurological receptors .

Properties

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-6-bromo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2/c21-17-6-7-18-19(13-22-20(18)12-17)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,22H,9-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRHOHREGPLUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=CC(=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Bromo-1H-indole

  • Phenylhydrazine Derivative : 4-Bromophenylhydrazine (15 mmol) is condensed with 4-piperidone (15 mmol) in ethanol under reflux.

  • Acid Catalysis : Concentrated HCl (5 mL) is added, and the mixture is heated at 80°C for 12 hours.

  • Isolation : The precipitated indole is filtered and recrystallized from ethanol (yield: 82%).

Analytical Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.5 Hz, 1H), 7.32 (d, J = 8.5 Hz, 1H), 3.72 (m, 2H, CH₂), 2.98 (m, 2H, CH₂).

Functionalization with 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl Group

The tetrahydropyridinyl moiety is introduced via nucleophilic substitution or transition metal-catalyzed coupling.

Alkylation of Indole Nitrogen

  • Substrate : 6-Bromo-1H-indole (10 mmol) is deprotonated with NaH (12 mmol) in THF.

  • Electrophile : 1-Benzyl-4-chloro-1,2,3,6-tetrahydropyridine (12 mmol) is added at 0°C.

  • Reaction : Stirred at room temperature for 24 hours.

  • Purification : Column chromatography (CH₂Cl₂:MeOH 95:5) yields the product in 65% yield.

Optimization Note : Use of LiHMDS as a base improves regioselectivity for N-alkylation.

Catalytic Hydrogenation and Dehydration

To stabilize the tetrahydropyridinyl group, selective hydrogenation and dehydration are employed.

Hydrogenation of Pyridinium Intermediates

  • Substrate : Quaternized pyridinium salt (5 mmol) is dissolved in methanol.

  • Catalyst : PtO₂ (0.1 equiv) under H₂ (50 psi) at 40°C for 18 hours.

  • Result : Selective reduction of the pyridinium ring without affecting the bromine substituent.

Critical Parameter : Sulfided Pt/C prevents hydrogenolysis of C-Br bonds.

Analytical Validation

Spectroscopic Characterization

  • HRMS (ESI+) : m/z Calcd for C₂₀H₂₀BrN₂ [M+H]⁺: 383.0854; Found: 383.0856.

  • IR (KBr) : 3441 cm⁻¹ (N-H), 2913 cm⁻¹ (C-H), 1560 cm⁻¹ (C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:H₂O 70:30) confirms >98% purity with retention time = 12.7 min.

Challenges and Mitigation Strategies

  • Debromination : Avoided by using sulfided catalysts and low hydrogen pressures.

  • Regioselectivity : LiHMDS ensures N-alkylation over competing C-3 substitution .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuropharmacology

This compound has been studied for its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that it may act as a modulator of dopamine D2 receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease .

Antitumor Activity

Studies have demonstrated that derivatives of indole compounds exhibit antitumor properties. The bromine substitution in this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Properties

Emerging research suggests that compounds similar to 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results indicated that the compound significantly reduced neuronal loss and improved motor function compared to controls. The proposed mechanism involved the inhibition of oxidative stress pathways .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that this compound induces apoptosis through the activation of caspase pathways. The bromine atom was found to enhance the compound's lipophilicity, improving cellular uptake and efficacy .

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

D2AAK1_3: 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole
  • Structural Difference : The 6-bromo substituent in the target compound is replaced with a 5-ethoxy group.
  • Functional Impact: D2AAK1_3 demonstrates selective binding to dopamine D₂ receptors, as evidenced by its synthesis and characterization in Molecules (2018).
Compound 9c: 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
  • Structural Difference : Bromine is at position 5 instead of 6, and a triazole-ethyl group replaces the tetrahydropyridine-benzyl moiety.
  • Functional Impact : The triazole-linked dimethoxyphenyl group in 9c introduces hydrogen-bonding capabilities, which may enhance interactions with serotonin receptors (e.g., 5-HT₁A/5-HT₂A). The positional shift of bromine could affect steric hindrance or electronic effects at receptor-binding sites .

Modifications to the Tetrahydropyridine Moiety

Naratriptan Related Compound B: 2-[3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-yl]ethanesulfonic Acid Methylamide Oxalate
  • Structural Difference : The benzyl group on the tetrahydropyridine is replaced with a methyl group, and a sulfonic acid methylamide-ethyl chain is appended to the indole.
  • The sulfonic acid moiety introduces polarity, likely altering blood-brain barrier permeability compared to the hydrophobic bromine substituent in the target compound .
Paramagnetic Tetrahydropyridine Derivatives (e.g., Phenethyl (E)-3-(1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)acrylate)
  • Structural Difference : The tetrahydropyridine ring incorporates a nitroxide (oxyl) radical and tetramethyl substituents.
  • Functional Impact : These derivatives exhibit paramagnetic properties useful in spin-labeling studies. The absence of the indole core and bromine substituent distinguishes their application in biophysical research rather than receptor-targeted drug development .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Receptor Affinity/Application Reference
Target Compound Indole + tetrahydropyridine 6-Br, 3-(benzyl-THP) Neurological receptor research
D2AAK1_3 Indole + tetrahydropyridine 5-OEt, 3-(benzyl-THP) Dopamine D₂ ligand
Compound 9c Indole + triazole-ethyl 5-Br, triazole-dimethoxyphenyl Serotonin 5-HT₁A/5-HT₂A ligand
Naratriptan Related Compound B Indole + tetrahydropyridine 5-sulfonic acid methylamide, 3-(Me-THP) Antimigraine agent derivative
Paramagnetic THP-acrylate derivatives Tetrahydropyridine Oxyl radical, tetramethyl groups Biophysical spin-labeling probes

Biological Activity

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H19BrN2
  • Molecular Weight : 367.28 g/mol
  • CAS Number : 1637781-38-4

The compound features an indole core substituted with a benzyl-tetrahydropyridine moiety and a bromine atom, which may influence its interaction with various biological targets.

Biological Activity Overview

Research has indicated that indole derivatives, including this compound, exhibit a range of biological activities:

1. Neuroprotective Effects

Indole-based compounds have been studied for their neuroprotective properties. They may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that modifications in the indole structure can enhance AChE inhibition while maintaining selectivity over BChE .

2. Anticancer Activity

Some studies suggest that indole derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

3. Antimicrobial Properties

Indole derivatives have shown potential as antimicrobial agents. Research indicates that certain structural modifications can enhance their efficacy against bacterial strains by disrupting cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is highly dependent on their structural features. Key findings include:

ModificationEffect on Activity
Bromine substitutionIncreased potency against AChE
Benzyl group presenceEnhanced neuroprotective effects
Tetrahydropyridine ringContribution to binding affinity with target proteins

Case Studies

Several studies have highlighted the potential of this compound:

Study 1: Neuroprotective Effects

A study published in Molecules evaluated various indole derivatives for AChE inhibition. The results indicated that the presence of a tetrahydropyridine moiety significantly enhanced inhibitory activity compared to simpler indoles .

Study 2: Anticancer Activity

In another research effort documented in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against human cancer cell lines. The findings showed promising cytotoxicity linked to the compound's ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole, and how are intermediates purified?

The compound can be synthesized via multi-step reactions, including alkylation, cyclization, and halogenation. For example, a similar indole derivative was prepared by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with alkynes under CuI catalysis in PEG-400/DMF (3:1), followed by extraction with ethyl acetate and purification via flash chromatography (70:30 ethyl acetate/hexane) . Yield optimization (e.g., 50%) and purity validation (TLC, 1^1H/13^{13}C NMR, HRMS) are critical. Residual solvent removal (e.g., DMF) requires vacuum drying at 90°C .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

Structural confirmation relies on 1^1H NMR (chemical shifts for aromatic protons and tetrahydropyridine CH2_2 groups), 13^{13}C NMR (quaternary carbons at ~120–140 ppm), and HRMS (e.g., [M+H]+^+ ion accuracy within 1 ppm). TLC (Rf_f = 0.30 in 70:30 ethyl acetate/hexane) provides rapid purity assessment . For crystalline derivatives, single-crystal X-ray diffraction using software like WinGX/ORTEP ensures absolute configuration determination .

Q. What safety protocols are recommended for handling brominated indole derivatives?

Brominated indoles often exhibit acute toxicity (e.g., LD50_{50} = 350 mg/kg in rats). Use fume hoods, PPE (gloves, goggles), and avoid inhalation/ingestion. Spills should be neutralized with inert adsorbents and disposed via approved waste facilities. Storage in cool, dry conditions under nitrogen is advised .

Advanced Research Questions

Q. How can reaction yields be improved for the tetrahydropyridine-indole core under catalytic conditions?

Optimize solvent systems (e.g., PEG-400 for CuI-mediated click reactions) and catalyst loading (1–5 mol%). Microwave-assisted synthesis may reduce reaction times from hours to minutes. For example, Horner–Wadsworth–Emmons reactions with trimethyl phosphonoacetate under reflux (30 min) achieved high stereoselectivity (E/Z > 20:1) in analogous compounds . Post-reaction quenching with ice water minimizes byproduct formation .

Q. What strategies resolve contradictions in NMR data for regioisomers or tautomeric forms?

Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, NOESY correlations distinguish benzyl group orientation in tetrahydropyridine rings. Variable-temperature NMR can identify dynamic tautomerism. Conflicting HRMS adducts (e.g., [M+Na]+^+ vs. [M+H]+^+) require recalibration with internal standards .

Q. How are computational methods applied to predict biological activity or receptor binding?

Molecular docking (e.g., Schrödinger’s Glide) evaluates interactions with targets like dopamine D2 receptors. Ligand preparation includes protonation state optimization (Epik) and grid generation around binding pockets. Free energy calculations (MM-GBSA) validate docking poses, as demonstrated for related indole derivatives .

Q. What chromatographic methods separate impurities from the target compound during scale-up?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves brominated byproducts. For example, USP methods for analogous compounds use relative retention times (RRT) and response factors (e.g., RRT = 1.04 for sulfonamide impurities) with UV detection at 220 nm . Preparative HPLC (≥95% purity) is preferred for milligram-to-gram quantities.

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersExample Data
1^1H NMR400 MHz, CDCl3_3δ 7.45 (s, 1H, indole H-2), 3.75 (m, 2H, CH2_2-N)
HRMSESI+, m/z[M+H]+^+ = 427.0757 (Δ = 0.3 ppm)
TLCEthyl acetate/hexaneRf_f = 0.30

Q. Table 2. Reaction Optimization Variables

VariableOptimal RangeImpact
Catalyst (CuI)1.0–1.5 equivReduces azide-alkyne cyclization time
Temperature80–90°CBalances rate vs. decomposition
SolventPEG-400/DMFEnhances solubility of polar intermediates

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